molecular formula C12H17ClN2 B8723738 1-[2-(3-Chlorophenyl)-ethyl]piperazine

1-[2-(3-Chlorophenyl)-ethyl]piperazine

Cat. No.: B8723738
M. Wt: 224.73 g/mol
InChI Key: CLKQGHYYLMDFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Structural Context within Piperazine (B1678402) Derivatives

The compound is systematically named 1-[2-(3-Chlorophenyl)-ethyl]piperazine. It is also widely known in scientific literature by the synonym 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine and the abbreviated form, 3C-PEP. wikipedia.org Structurally, it is characterized by a piperazine ring with a 3-chlorophenyl group attached to one nitrogen atom and a phenylethyl group attached to the other. This arrangement places it within the broader class of phenylpiperazine derivatives, a group of compounds known for their diverse interactions with the central nervous system. wikipedia.org

Historical Context of Research and Initial Discoveries

The scientific journey of this compound began with its synthesis and initial characterization as a ligand for sigma receptors, followed by the subsequent and more profound discovery of its potent effects on the dopamine (B1211576) transporter.

The compound was first described in a 1994 patent that disclosed a series of piperazine compounds as ligands for sigma receptors. wikipedia.orggoogle.com Sigma receptors are a class of proteins found throughout the central nervous system and other parts of the body, and they are targets for a variety of psychoactive drugs. nih.gov The initial interest in this compound was rooted in its potential to interact with these receptors, which were, and continue to be, investigated for their role in a range of neurological and psychiatric conditions. google.comnih.gov

Later research unveiled a more significant pharmacological property of this compound: its exceptionally high potency as a dopamine reuptake inhibitor. wikipedia.orgnih.gov A study focused on chlorophenylpiperazine (B10847632) analogues identified the compound as having a remarkable affinity for the dopamine transporter (DAT). nih.gov This discovery shifted the primary research focus towards its potential applications in understanding and modulating the dopaminergic system.

Current Research Landscape and Academic Relevance

At present, this compound holds a significant position in the research landscape due to its well-defined pharmacological profile and its utility as a chemical scaffold.

The piperazine moiety is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new drugs. The potent and selective nature of this compound reinforces the privileged status of the piperazine core, demonstrating how modifications to this scaffold can yield compounds with highly specific biological activities. Its structure provides a valuable template for designing new molecules that target the dopamine transporter with high affinity.

The primary importance of this compound in neuropharmacological research lies in its potent and selective inhibition of the dopamine transporter. wikipedia.org The dopamine transporter is a protein that regulates the concentration of dopamine in the synapse by reabsorbing it into the presynaptic neuron. By blocking this transporter, this compound increases the extracellular levels of dopamine, a neurotransmitter crucial for motor control, motivation, and reward.

Its high affinity for the dopamine transporter, with a dissociation constant (Ki) of 0.04 nM, makes it one of the most potent DAT ligands discovered to date. wikipedia.org This potency, combined with its high selectivity over other monoamine transporters such as the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), renders it an invaluable research tool for isolating and studying the effects of dopamine transporter inhibition. wikipedia.org

Transporter/ReceptorBinding Affinity (Ki, nM)
Dopamine Transporter (DAT)0.04
Norepinephrine Transporter (NET)1107
Serotonin Transporter (SERT)802
D2-like Receptors327
Serotonin 5-HT2 Receptors53
PCP/NMDA Receptor>10000
Opioid Receptors>10000

This interactive table summarizes the binding affinities of this compound for various neurotransmitter transporters and receptors. A lower Ki value indicates a higher binding affinity. Data sourced from Wikipedia. wikipedia.org

This high selectivity allows researchers to investigate the specific roles of the dopamine transporter in various physiological and pathological processes with minimal confounding effects from other neurotransmitter systems.

Relation to Other Biologically Active Piperazine Compounds

The piperazine moiety is a privileged structure in drug discovery, forming the backbone of a diverse array of approved drugs and investigational compounds. researchgate.net Its presence is often associated with activity at CNS targets, and slight modifications to the substituents on the piperazine ring can lead to significant changes in pharmacological profiles.

This compound is structurally related to several other well-studied and biologically active piperazine compounds. Understanding these relationships provides context for its potential activities.

One of the most notable relatives is 1-(3-chlorophenyl)piperazine (B195711) (m-CPP) . m-CPP is a known psychoactive substance and a metabolite of the antidepressant drug trazodone (B27368). nih.gov It exhibits complex pharmacology, acting as an agonist at various serotonin receptors. nih.govnih.gov The addition of the 2-phenylethyl group to the piperazine nitrogen, as seen in the target compound, is a common strategy in medicinal chemistry to modulate receptor affinity and selectivity.

Another closely related and highly potent compound is 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) . wikipedia.org This compound is a powerful and selective dopamine transporter (DAT) ligand, demonstrating that the phenylethyl substituent can confer high affinity for this specific target. wikipedia.org While our focus compound has a simple ethyl group instead of a phenylethyl group, the structural similarity suggests that it may also interact with the dopamine system.

Furthermore, the broader class of 1-aryl-4-substituted piperazines has been extensively investigated for a multitude of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. mdpi.com For instance, compounds with different substituents on the phenyl ring and various alkyl or arylalkyl groups on the other nitrogen have shown a wide range of affinities for dopamine D2 and serotonin 5-HT1A receptors. mdpi.com The 3-chloro substitution on the phenyl ring of our target compound is a common feature in many centrally active arylpiperazines, often influencing their receptor binding profiles.

The table below provides a comparison of this compound with some of its biologically active relatives, highlighting the impact of structural modifications on their primary biological targets.

Compound NameStructurePrimary Biological Target(s)Notable Characteristics
This compound 3-chlorophenyl group attached to an ethylpiperazine moietyPrimarily investigated for its potential interaction with dopamine and serotonin receptors.The subject of this article.
1-(3-chlorophenyl)piperazine (m-CPP) 3-chlorophenylpiperazineSerotonin receptor agonist. nih.govnih.govPsychoactive metabolite of trazodone. nih.gov
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) 3-chlorophenylpiperazine with a phenylethyl substituent.Potent and selective dopamine transporter (DAT) ligand. wikipedia.orgDemonstrates very high affinity for DAT. wikipedia.org
Trazodone An antidepressant drug.Serotonin antagonist and reuptake inhibitor.Metabolizes to m-CPP. nih.gov
Cetirizine A second-generation antihistamine.Histamine H1 receptor antagonist. wikipedia.orgAn example of a piperazine-containing drug with a different primary target. wikipedia.org

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]piperazine

InChI

InChI=1S/C12H17ClN2/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15/h1-3,10,14H,4-9H2

InChI Key

CLKQGHYYLMDFID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 1-[2-(3-Chlorophenyl)-ethyl]piperazine and Related Analogs

The established synthetic routes are centered on the construction of the N-aryl piperazine (B1678402) moiety, a critical pharmacophore in many pharmaceutical agents. This is typically achieved by forming the piperazine ring through the reaction of a substituted aniline with a bifunctional reagent that provides the two-carbon bridge of the heterocycle.

The successful synthesis of the target piperazine derivatives is highly dependent on the efficient preparation of key chemical building blocks. These precursors provide the necessary structural components for the subsequent ring-forming reactions.

A foundational precursor in the synthesis of many piperazine compounds is Bis-(2-chloroethylamine) hydrochloride. This compound is primarily synthesized through the reaction of diethanolamine with a chlorinating agent, most commonly thionyl chloride (SOCl₂) chemicalbook.comglobalresearchonline.net. The reaction mechanism is a nucleophilic substitution where the hydroxyl groups of diethanolamine are replaced by chlorine atoms .

The process is typically carried out in a chlorinated solvent such as dichloroethane or chloroform . Thionyl chloride is added dropwise to a solution of diethanolamine, often with careful temperature control due to the exothermic nature of the reaction echemi.com. The reaction mixture is then heated under reflux for several hours to ensure the completion of the reaction chemicalbook.comchemicalbook.com. Upon cooling, the product crystallizes and can be isolated. This method is noted for its efficiency, with some procedures achieving a quantitative yield chemicalbook.comchemicalbook.com.

Table 1: Reaction Conditions for Bis-(2-chloroethylamine) Hydrochloride Synthesis
Starting MaterialReagentSolventReaction ConditionsYieldSource
DiethanolamineThionyl ChlorideDichloroethaneReflux for 3 hoursQuantitative chemicalbook.comchemicalbook.com
DiethanolamineThionyl ChlorideChloroformHeat to 60-65°C76% echemi.com
DiethanolamineThionyl ChlorideXyleneHeat to refluxNot Specified globalresearchonline.net
DiethanolamineThionyl ChlorideChloroformHeat to 75-80°C94.1%

The intermediate 1-(3-Chlorophenyl)-piperazine hydrochloride is formed by the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride google.comgoogle.com. This reaction constructs the N-aryl piperazine core. The synthesis is typically performed by heating a mixture of the two reactants in a suitable solvent google.com. One common solvent for this cyclization is xylene, with the reaction mixture being heated to reflux (approximately 140-145°C) for an extended period, often 24 hours, to drive the reaction to completion google.com. An alternative method involves using water as a solvent and heating to 90°C in the presence of sodium hydroxide environmentclearance.nic.in. Upon completion and cooling, the product crystallizes and can be isolated by filtration .

Table 2: Synthesis of 1-(3-Chlorophenyl)-piperazine Hydrochloride
Reactant AReactant BSolventReaction ConditionsYieldSource
3-chloroanilinebis(2-chloroethyl)amine hydrochlorideXyleneReflux for 24 hours86% google.com
3-chloroanilinebis(2-chloroethyl)amine hydrochlorideXyleneReflux (140-145°C)84.6%
3-chloroanilinebis(2-chloroethyl)amine hydrochlorideWaterHeat to 90°C for 15 hoursNot Specified environmentclearance.nic.in

1-(2-Chloroethyl)piperazine hydrochloride is a versatile building block used in the synthesis of numerous more complex molecules, particularly pharmaceuticals and agrochemicals lookchem.com. Its significance lies in the reactive 2-chloroethyl group attached to the piperazine ring . This group enables various functionalizations through nucleophilic substitution reactions. For instance, it can react with amines, thiols, or alkoxides to introduce new substituents at the ethyl position . This reactivity makes it a crucial intermediate for the N-alkylation of various substrates, allowing for the introduction of the piperazine ethyl moiety into a target molecule mdpi.com.

The formation of the piperazine ring and the subsequent addition of substituents are accomplished through alkylation and cyclization reactions. These reactions are fundamental to building the final molecular architecture.

The core synthesis of N-aryl piperazines, such as 1-(3-chlorophenyl)piperazine (B195711), is achieved through a condensation and cyclization reaction. This process involves reacting a substituted aniline with bis(2-chloroethyl)amine hydrochloride globalresearchonline.netresearchgate.net. The nitrogen of the aniline acts as a nucleophile, displacing the chlorine atoms on the bis(2-chloroethyl)amine in a stepwise manner to form the heterocyclic ring patsnap.comgoogle.com.

This reaction is a general and convenient method for preparing a wide range of N-aryl piperazines from various anilines researchgate.net. The reaction conditions can be modified, with solvents ranging from diethylene glycol monomethyl ether to xylene or n-butanol, and reaction temperatures typically between 120°C and 220°C researchgate.netgoogle.com. The use of an acid scavenger or base, such as sodium hydroxide, may be employed to neutralize the HCl generated during the reaction environmentclearance.nic.in. This condensation approach is a robust and widely applied strategy for constructing the central piperazine scaffold of the target compound and its analogs globalresearchonline.net.

Alkylation and Cyclization Reactions

Alkylation with Haloalkanes (e.g., 1-bromo-3-chloropropane)

The synthesis of N-alkylated piperazine derivatives is a fundamental process in medicinal chemistry, frequently employing nucleophilic substitution reactions with haloalkanes. The alkylation of a piperazine nitrogen with a haloalkane like 1-bromo-3-chloropropane serves as a representative example of this strategy, leading to the formation of a new carbon-nitrogen bond. This method is widely used for producing 1,4-disubstituted piperazines. researchgate.net

In a typical procedure, a piperazine derivative, such as 1-(3-chlorophenyl)piperazine, acts as the nucleophile. The reaction involves the displacement of a halide from an alkyl halide by one of the secondary amine nitrogens of the piperazine ring. The choice of the haloalkane is critical; for instance, 1-bromo-3-chloropropane is often used due to the higher reactivity of the bromine atom compared to the chlorine atom, allowing for selective initial alkylation at the bromine-bearing carbon.

A patented method details the reaction of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane to synthesize the intermediate 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. google.com This reaction is a key step in building more complex molecules. The process generally involves dissolving the piperazine salt and the haloalkane in a suitable solvent system and adding a base to neutralize the hydrochloride and facilitate the nucleophilic attack. google.com The use of phase-transfer catalysis has also been noted as a viable strategy for N-alkylation reactions involving bromochloropropane, which can help avoid side reactions like dehydrohalogenation. phasetransfercatalysis.com

Table 1: Example of Piperazine Alkylation with a Haloalkane

Reactant 1 Reactant 2 Key Reagents Product
1-(3-chlorophenyl)piperazine hydrochloride 1-bromo-3-chloropropane Sodium Hydroxide (NaOH), Water, Acetone 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
Reaction Conditions and Optimization Strategies for High Purity

Achieving high purity and yield in the N-alkylation of piperazines requires careful control and optimization of reaction conditions. Key parameters that influence the outcome include the choice of solvent, base, temperature, and the molar ratio of reactants.

Reaction Conditions:

Solvent: The solvent system plays a crucial role. A mixture of water and an organic solvent like acetone or ethanol is often employed. google.comptfarm.pl This biphasic or mixed-solvent system can help dissolve both the piperazine salt and the organic haloalkane.

Base: A base is necessary to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. Common bases include inorganic carbonates like sodium carbonate or hydroxides like sodium hydroxide (NaOH). google.comptfarm.pl The concentration of the base must be controlled, as strong basic conditions can promote side reactions. phasetransfercatalysis.com

Temperature: Temperature control is critical for selectivity. For the reaction between 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane, a low temperature range of 0–10°C is recommended during the addition of the base to manage the exothermic nature of the reaction and minimize impurity formation. google.com Following the initial addition, the reaction may be stirred at room temperature for an extended period to ensure completion. google.com

Optimization Strategies:

Control of Stoichiometry: A significant challenge in piperazine alkylation is preventing dialkylation, where the haloalkane reacts with both nitrogen atoms. Using a large excess of the piperazine starting material can favor monoalkylation. Alternatively, using a piperazine monohydrochloride salt in situ can control the reaction, as the protonated nitrogen is less reactive. researchgate.net

Protecting Groups: A common strategy involves using a protecting group, such as a tert-butoxycarbonyl (Boc) group, to block one of the piperazine nitrogens. researchgate.net The alkylation is then directed to the unprotected nitrogen. The protecting group is subsequently removed in a separate step to yield the desired mono-alkylated product.

Reaction Time: The reaction duration is optimized to maximize the conversion of the starting material while minimizing the formation of degradation products or by-products. For instance, a reaction time of 18 hours at room temperature has been reported for the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. google.com

Table 2: Optimization Parameters for Piperazine Alkylation

Parameter Condition/Strategy Rationale
Temperature 0-10°C during reagent addition Controls exothermic reaction, enhances selectivity. google.com
Base 25% NaOH solution Deprotonates the piperazine amine for nucleophilic attack. google.com
Solvent Water/Acetone mixture Dissolves both polar and non-polar reactants. google.com
Purity Control Use of N-Boc-piperazine Prevents dialkylation by protecting one nitrogen atom. nih.gov

Chemical Derivatization and Analog Synthesis for Research

Strategies for Structural Modifications on the Piperazine Core

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its favorable physicochemical properties. benthamdirect.combenthamscience.comtandfonline.com Structural modifications of the piperazine core are a key strategy for modulating the pharmacological and pharmacokinetic profiles of drug candidates. nih.govnih.gov

Strategies for modifying the piperazine core include:

N-Substitution: The most common modification involves attaching various substituents to one or both nitrogen atoms. These substituents can be simple alkyl or aryl groups, or more complex heterocyclic systems, which can introduce new hydrogen bond donors/acceptors or hydrophobic groups. tandfonline.com

C-H Functionalization: While N-substitution is prevalent, recent advances have focused on the direct functionalization of the carbon atoms of the piperazine ring. This approach introduces greater structural diversity and allows for fine-tuning of the molecule's three-dimensional shape, which is often not possible with N-substitution alone. mdpi.com About 80% of piperazine-containing drugs have substituents only at the nitrogen positions, highlighting the opportunity for creating novel analogs through C-H functionalization. mdpi.com

Conformational Constraint: The inherent flexibility of the piperazine ring can be reduced by incorporating it into more complex, rigid polycyclic structures. This strategy can lock the molecule into a specific conformation that may have a higher affinity for a biological target. tandfonline.com

Modification of the Phenyl and Ethyl Substituents

Beyond the piperazine core, modifications to the peripheral substituents, such as the phenyl and ethyl groups of this compound, are crucial for optimizing biological activity.

Phenyl Ring Modification: The electronic and steric properties of the phenyl ring can be altered by changing the nature and position of its substituents. For example, the 3-chloro substituent can be moved to the 2- or 4-position, or replaced with other groups like methyl, methoxy, or trifluoromethyl. These changes can significantly impact how the molecule interacts with its target receptor. nih.gov Numerous studies have shown that different aromatic moieties attached to the piperazine ring produce varying levels of affinity and selectivity for biological targets like dopamine (B1211576) receptors. nih.gov

Ethyl Linker Modification: The two-carbon ethyl linker connecting the phenyl and piperazine rings is another key point for modification. Its length and flexibility can be adjusted to optimize the spatial orientation of the two terminal ring systems. Strategies include:

Varying Chain Length: The linker can be shortened to a methylene group or extended to a propyl or butyl chain. nih.govnih.gov

Introducing Rigidity: The linker can be incorporated into a cyclic structure or functional groups like amides can be introduced to reduce conformational freedom. nih.gov These modifications can influence receptor binding affinity by ensuring an optimal distance and geometry between the key pharmacophoric elements.

Design of Novel Piperazine Scaffolds for Drug Discovery Efforts

The piperazine moiety is a versatile building block for the design of novel molecular scaffolds in drug discovery. tandfonline.comresearchgate.net Its utility stems from its unique characteristics, including its basicity, solubility, and chemical reactivity, which can be leveraged to improve the drug-like properties of a molecule. nih.gov

Key design principles include:

Hybrid Molecules: Piperazine often serves as a central linker to connect two or more different pharmacophores into a single hybrid molecule. This approach aims to create compounds with multi-target activity or improved efficacy. Examples include the design of novel chalcone-dithiocarbamate hybrids and piperazine-1,2,3-triazole scaffolds, which have been evaluated for anticancer and antimicrobial activities. nih.govtandfonline.com

Bioisosteric Replacement: The piperazine ring can be used as a bioisostere for other chemical groups to improve pharmacokinetic properties, such as absorption and metabolic stability, without losing the desired biological activity.

Scaffold Hopping: In this strategy, the core structure of a known active compound is replaced with a novel piperazine-based scaffold to discover new chemical series with potentially improved properties or different intellectual property profiles. The piperazine ring's ability to be easily functionalized at two distinct points makes it an ideal candidate for generating diverse chemical libraries for high-throughput screening. benthamscience.com

Pharmacological Research and Mechanism of Action

Receptor Binding Profiles and Ligand Affinity

The primary mechanism of action for 1-[2-(3-Chlorophenyl)-ethyl]piperazine involves its binding to and inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. Its pharmacological profile is characterized by a particularly high affinity and selectivity for the dopamine transporter. nih.govwikipedia.org

Research has consistently demonstrated that this compound is one of the most potent ligands for the dopamine transporter (DAT) identified to date. nih.govwikipedia.org

Studies have determined the dissociation constant (Ki) of this compound for the dopamine transporter to be 0.04 nM. nih.govwikipedia.org This exceptionally low Ki value indicates a very high binding affinity, meaning the compound binds tightly to the transporter protein. This strong interaction is a key feature of its pharmacological activity.

When compared to cocaine, a well-known prototypical dopamine transporter inhibitor, this compound exhibits vastly superior potency in vitro. wikipedia.org Cocaine has a dissociation constant (Ki) of approximately 435 nM for the DAT. wikipedia.org This makes this compound roughly 10,000 times more potent than cocaine as a dopamine transporter inhibitor in laboratory settings. wikipedia.org

A critical aspect of the pharmacological profile of this compound is its selectivity for the dopamine transporter over the other major monoamine transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT). nih.govwikipedia.org

The compound displays a significantly lower affinity for the norepinephrine transporter. Research indicates a Ki value of 1107 nM for NET, demonstrating a much weaker interaction compared to its binding at the DAT. wikipedia.org

Similarly, its affinity for the serotonin transporter is also low. The reported Ki value for SERT is 802 nM. wikipedia.org This pronounced difference in binding affinity underscores the compound's high selectivity for the dopamine transporter. nih.gov The selectivity for DAT is over 160-fold when compared to other tested sites. nih.gov

Data Tables

Table 1: Monoamine Transporter Binding Affinity of this compound

Transporter Dissociation Constant (Ki)
Dopamine Transporter (DAT) 0.04 nM nih.govwikipedia.org
Norepinephrine Transporter (NET) 1107 nM wikipedia.org

Table 2: Comparative Potency at the Dopamine Transporter (DAT)

Compound Dissociation Constant (Ki)
This compound 0.04 nM nih.govwikipedia.org

Serotonin Receptor Subtype (5-HT) Interactions

The intricate relationship between arylpiperazine compounds and the serotonin system is well-documented. These compounds often exhibit a broad spectrum of affinities and functional activities at different 5-HT receptor subtypes.

Arylpiperazine derivatives are recognized for their interaction with 5-HT1A receptors, often acting as partial agonists. This functional profile suggests that they can modulate serotonergic activity, which is a key mechanism in the action of various therapeutic agents. While specific functional data for this compound is not extensively detailed in publicly available research, the broader class of N-phenylpiperazine ligands has been evaluated for binding at the human 5-HT1A receptor. For instance, in studies involving benzamide N-phenylpiperazine ligands, the 5-HT1A receptor is a common off-target binding site that is routinely screened for. This indicates the general propensity of this chemical scaffold to interact with the 5-HT1A receptor.

The interactions of arylpiperazines with the 5-HT2 receptor family are complex and subtype-dependent. The closely related compound, m-chlorophenylpiperazine (mCPP), has been shown to exhibit a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. Specifically, the stimulus effects of mCPP are thought to be mediated predominantly by this dual action. Furthermore, research on cloned 5-HT2A receptors expressed in fibroblasts has characterized mCPP as a partial agonist at this receptor subtype. The functional activity at 5-HT2C receptors is also significant, with mCPP being a known 5-HT2C receptor agonist. The hyperglycemic effects of mCPP are suggested to be mediated by 5-HT2C and/or 5-HT2B receptors.

Table 1: Interaction Profile of the Related Compound m-Chlorophenylpiperazine with 5-HT2 Receptors This table is based on data for the related compound m-Chlorophenylpiperazine (mCPP) and is intended to be illustrative of the potential interactions of arylpiperazines.

Receptor SubtypeReported Activity of mCPP
5-HT2APartial Agonist / Antagonist
5-HT2BAgonist (implicated in hyperglycemia)
5-HT2CAgonist

The development of ligands that can selectively target either the 5-HT1B or 5-HT1D receptor subtype has been a significant challenge in pharmacology due to the high degree of structural homology between these two receptors. Research on a variety of arylpiperazines has shown that achieving such selectivity is difficult. For example, the related compound mCPP did not show separation between 5-HT1B and 5-HT1C receptors in functional assays. The quest for selective 5-HT1B or 5-HT1D ligands has been more successful in the class of compounds known as "triptans," which are used in the treatment of migraine. These agents are potent 5-HT1B/1D receptor agonists. However, for the arylpiperazine class, including compounds like this compound, the existence of a truly discriminatory ligand for 5-HT1B and 5-HT1D receptors remains an area of ongoing research.

Other Receptor Interactions

Beyond the serotonin system, this compound and its analogs have been investigated for their affinity towards other important central nervous system receptors, notably dopamine and glutamate receptors.

N-phenylpiperazine analogs have been a focus of research for their potential to selectively bind to the D3 dopamine receptor over the D2 dopamine receptor. nih.gov This selectivity is of therapeutic interest because the D2 and D3 receptors, despite their structural similarities, have distinct distributions and functions in the brain. Studies on various N-phenylpiperazine derivatives have demonstrated that it is possible to achieve significant D3 versus D2 receptor binding selectivity. nih.gov For example, certain analogs have shown over 150-fold greater affinity for the D3 receptor compared to the D2 receptor. nih.gov The 2,3-dichlorophenylpiperazine moiety, which is structurally related to the compound of interest, has been incorporated into ligands displaying subnanomolar affinity for the D3 receptor. acs.org

Table 2: D3 vs. D2 Receptor Selectivity for Representative N-Phenylpiperazine Analogs This table presents data for related N-phenylpiperazine analogs to illustrate the potential for D3/D2 selectivity within this chemical class.

Compound TypeD3 Receptor Affinity (Ki)D2 Receptor Affinity (Ki)D3 vs. D2 Selectivity
4-thiophene-3-yl-benzamide N-phenylpiperazines1.4–43 nM-67–1831-fold
4-thiazolyl-4-ylbenzamide N-piperazine analogs2.5–31 nM-73–1390-fold
2,3-dichlorophenylpiperazine analogue (Compound 8)<1 nM--

The N-methyl-D-aspartate (NMDA) receptor is a crucial component of excitatory neurotransmission in the brain, and it possesses a binding site for phencyclidine (PCP) within its ion channel. To date, there is a lack of specific research data on the interaction of this compound with the PCP binding site of the NMDA receptor complex. Investigations into the NMDA receptor affinity of piperazine-containing compounds have been conducted on structurally distinct molecules, such as those with a piperazine-2,3-dicarboxylic acid scaffold. nih.gov These studies aim to develop NMDA receptor antagonists with specific subunit selectivities. nih.gov However, the affinity of this compound for the PCP/NMDA receptor remains to be elucidated.

Opioid Receptor Affinity

Research into the interaction of phenylpiperazine derivatives with opioid receptors is ongoing. While specific binding affinity data for this compound at opioid receptors is not extensively documented in publicly available literature, studies on structurally related compounds provide some context. For instance, a class of 1-substituted 4-(3-hydroxyphenyl)piperazines has been identified as pure opioid receptor antagonists, displaying nanomolar potencies at μ, δ, and κ opioid receptors nih.govmdpi.com. However, it is crucial to note that these compounds have a different substitution pattern, which significantly influences their pharmacological profile. For the closely related compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), it has been reported to have low to no affinity for opioid receptors, with a dissociation constant (Ki) greater than 10,000 nM.

Histamine H3 and Sigma-1 Receptor Antagonism

The piperazine (B1678402) moiety is a common structural feature in many ligands targeting histamine H3 and sigma-1 receptors. Research has shown that certain piperazine derivatives can act as high-affinity antagonists for both H3 and σ1 receptors nih.govacs.org. The sigma-1 receptor, in particular, is known to interact with a wide range of ligands, including typical neuroleptics with a piperazine scaffold researchgate.net.

Alpha-Adrenergic Receptor Interactions (e.g., α1A-adrenoceptor)

Arylpiperazine derivatives are a well-established class of compounds with significant affinity for α1-adrenergic receptors nih.gov. Numerous studies have explored the structure-activity relationships of these compounds, indicating that the nature of the aryl group and the substituents on the piperazine ring are crucial for their binding affinity and selectivity for α1-adrenoceptor subtypes (α1A, α1B, and α1D) mdpi.comresearchgate.net.

While specific binding data for this compound at α-adrenergic receptors is not detailed in the available literature, research on other 1,4-substituted piperazine derivatives has shown that many possess low nanomolar affinity for the α1-adrenoceptor nih.gov. The antagonistic properties of these compounds have been confirmed through functional assays, demonstrating their ability to inhibit phenylephrine-induced contractions in isolated tissues nih.gov. The 1-(o-methoxyphenyl)piperazine moiety, for example, has been identified as an important feature for high affinity to α-adrenoceptors nih.gov.

Molecular Mechanisms of Action

Neurotransmitter Reuptake Inhibition (Dopamine, Serotonin, Norepinephrine)

A significant molecular mechanism of action for this compound and its analogues is the inhibition of monoamine neurotransmitter reuptake. Specifically, the closely related compound 1-(3-chlorophenyl)-4-phenethylpiperazine has been identified as a highly potent and selective dopamine transporter (DAT) ligand nih.gov. This high affinity for DAT suggests a primary role in blocking the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration and enhancing dopaminergic neurotransmission.

In contrast to its potent activity at the DAT, its affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET) is considerably lower, indicating a high degree of selectivity for the dopamine system nih.gov. Other related piperazine derivatives have been investigated as selective serotonin reuptake inhibitors (SSRIs), though they have shown more moderate potency at the SERT nih.gov.

Table 1: Binding Affinities of 1-(3-chlorophenyl)-4-phenethylpiperazine for Monoamine Transporters

TransporterBinding Affinity (Ki, nM)
Dopamine Transporter (DAT)0.04 nih.gov
Serotonin Transporter (SERT)802
Norepinephrine Transporter (NET)1107

Receptor Agonism and Antagonism

In the context of dopamine receptors, various N-phenylpiperazine analogues have been evaluated for their binding and functional activity at D2 and D3 receptor subtypes mdpi.comglobalresearchonline.net. Depending on the specific substitutions, these compounds can act as agonists, partial agonists, or antagonists at these receptors. Functional assays, such as adenylyl cyclase inhibition and β-arrestin recruitment assays, are used to determine the intrinsic activity of these ligands mdpi.com. While specific functional data for this compound is limited, the broader class of arylpiperazines is known to modulate dopaminergic systems through direct receptor interactions globalresearchonline.netcreative-biolabs.comresearchgate.net.

Modulation of Neurotransmitter Systems (e.g., Serotonin and Dopamine Pathways)

Through its potent inhibition of the dopamine transporter, this compound is expected to significantly modulate the dopamine system. By increasing the synaptic availability of dopamine, it can enhance signaling in key brain circuits involved in reward, motivation, and motor control. This mechanism is a hallmark of several classes of psychoactive compounds.

The serotonergic system is also a likely target for modulation by this compound, given the known effects of the related m-CPP. Studies have shown that m-CPP not only acts as a direct serotonin receptor agonist but can also induce the release of endogenous serotonin from hypothalamic slices nih.govnih.govnih.gov. This dual action of receptor agonism and serotonin release can lead to complex downstream effects on the serotonin pathway, influencing mood, anxiety, and other physiological processes. The interplay between the dopaminergic and serotonergic systems is a critical aspect of the pharmacology of many centrally acting agents, and compounds like this compound that can influence both pathways are of significant scientific interest.

Functional Selectivity and Signaling Pathways (e.g., GTPγS binding)

There is no available research detailing the functional selectivity or specific signaling pathways of this compound. Studies employing techniques such as GTPγS binding assays, which are crucial for determining a compound's efficacy at G-protein coupled receptors and its potential for biased agonism, have not been published for this specific molecule. This gap in the literature means its profile as an agonist, antagonist, or allosteric modulator at key CNS receptors remains uncharacterized.

Preclinical Pharmacodynamics and Behavioral Effects in Animal Models

Similarly, the preclinical profile of this compound is largely undefined due to a lack of published studies.

Structure Activity Relationship Sar Studies

Impact of Substitutions on the Piperazine (B1678402) Ring

The piperazine ring is a critical component of 1-[2-(3-Chlorophenyl)-ethyl]piperazine, with its nitrogen atoms playing a pivotal role in receptor binding. The basicity of the N4-nitrogen allows for the formation of ionic bonds with acidic residues in receptor binding pockets. Substitutions on the piperazine ring can significantly modulate the compound's affinity and selectivity for its biological targets.

Research on various arylpiperazine derivatives has shown that the nature of the substituent on the second nitrogen of the piperazine ring can influence biological activity. For instance, small alkyl groups, such as methyl or ethyl, are often well-tolerated and can sometimes enhance affinity. Larger or more complex substituents can either increase or decrease activity depending on the specific receptor and the steric and electronic properties of the substituent.

Substituent on Piperazine Ring General Impact on Activity
Hydrogen (unsubstituted) Often serves as a baseline for activity comparison.
Small Alkyl (e.g., Methyl, Ethyl) Generally maintains or can slightly increase affinity.
Bulky Alkyl (e.g., tert-Butyl) May decrease affinity due to steric hindrance.
Aryl or Heteroaryl Can significantly alter selectivity and affinity depending on the ring system.
Polar Groups (e.g., Hydroxyl, Amide) Can introduce new hydrogen bonding interactions, potentially increasing affinity and altering solubility.

Influence of the Chlorophenyl Moiety Position and Modifications

The position of the chlorine atom on the phenyl ring of this compound is a key determinant of its receptor binding profile, particularly its affinity for the dopamine (B1211576) transporter (DAT). Comparative studies of chlorophenylpiperazine (B10847632) analogs have revealed that the meta-position of the chlorine atom confers the highest affinity for DAT.

A study on chlorophenylpiperazine analogues as high-affinity dopamine transporter ligands demonstrated that the 3-chloro (meta) substituted compound exhibited significantly higher affinity for DAT compared to the 2-chloro (ortho) and 4-chloro (para) isomers. nih.gov This highlights the specific steric and electronic requirements of the DAT binding site, where the meta-substitution provides an optimal interaction.

Compound Dopamine Transporter (DAT) Affinity (Ki, nM)
1-[2-(2-Chlorophenyl)-ethyl]piperazine 158
This compound 3.4
1-[2-(4-Chlorophenyl)-ethyl]piperazine 26.6

Data sourced from a study on chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. nih.gov

Modifications beyond the chlorine position, such as the introduction of other substituents on the phenyl ring, can further modulate the compound's activity. For example, the addition of electron-donating or electron-withdrawing groups can alter the electronic distribution of the phenyl ring, thereby influencing its interaction with receptor residues.

Role of the Ethyl Linker and its Length

The two-carbon ethyl linker connecting the piperazine ring and the chlorophenyl moiety is crucial for maintaining the optimal distance and orientation between these two key pharmacophoric elements. The length and flexibility of this linker are critical for proper alignment within the receptor's binding pocket.

Studies on related arylpiperazine compounds have shown that altering the length of the alkyl chain can have a significant impact on biological activity. For instance, in a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides, elongation of the intermediate alkyl chain from two to three carbons led to a decrease in dopamine D(4) receptor affinity. This suggests that the ethyl linker provides the ideal spacing for optimal receptor interaction in this class of compounds.

Linker Length General Impact on Receptor Affinity
Methyl (1 carbon) Often results in lower affinity due to suboptimal spacing.
Ethyl (2 carbons) Frequently provides the optimal distance for high-affinity binding.
Propyl (3 carbons) Can lead to a decrease in affinity for some receptors.
Butyl (4 carbons) Generally results in a further decrease in affinity.

Stereochemistry and Enantioselectivity in Receptor Interactions

While this compound itself is not chiral, the introduction of substituents on the piperazine ring or the ethyl linker can create stereocenters, leading to the existence of enantiomers. The three-dimensional arrangement of atoms in these chiral molecules can have a profound impact on their interaction with biological targets, which are themselves chiral.

Enantiomers of a chiral compound can exhibit significantly different pharmacological properties, including receptor affinity, efficacy, and metabolism. This phenomenon, known as enantioselectivity, arises from the differential fit of the enantiomers into the chiral binding pocket of a receptor. One enantiomer may bind with high affinity, while the other may bind with much lower affinity or not at all.

For example, studies on chiral methyl-substituted aryl piperazinium compounds have demonstrated that stereoisomers can exhibit distinct selectivity for different nicotinic acetylcholine receptor subtypes. sharif.edu This underscores the critical role of chirality in fine-tuning receptor selectivity and highlights the importance of considering stereochemistry in the design of new analogs of this compound.

Computational Approaches to SAR Prediction and Optimization

Computational chemistry plays an increasingly important role in understanding and predicting the structure-activity relationships of compounds like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the molecular features that govern biological activity.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of novel compounds and guide the design of more potent and selective molecules.

QSAR Descriptor Potential Correlation with Biological Activity
LogP (Lipophilicity) Can influence membrane permeability and binding to hydrophobic pockets.
Molar Refractivity (Steric) Relates to the volume and polarizability of the molecule, affecting receptor fit.
Dipole Moment (Electronic) Influences electrostatic interactions with the receptor.
HOMO/LUMO Energies (Electronic) Relate to the molecule's ability to participate in charge-transfer interactions.

Molecular docking simulations provide a three-dimensional model of how a ligand, such as this compound, might bind to its receptor target. These simulations can predict the binding orientation and affinity of a compound, as well as identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is invaluable for optimizing the structure of a lead compound to enhance its binding affinity and selectivity.

Preclinical Pharmacokinetics and Metabolism Research

Absorption and Distribution in Preclinical Models

Following administration, 1-[2-(3-Chlorophenyl)-ethyl]piperazine is expected to undergo absorption and systemic distribution, leading to metabolic conversion. Preclinical studies in rat models using the active metabolite, mCPP, provide insights into its distribution.

In studies involving Sprague-Dawley rats, mCPP was found to rapidly appear in both plasma and brain tissue following systemic administration. nih.govoup.com Notably, brain concentrations of mCPP were observed to exceed those in the plasma, indicating significant penetration of the blood-brain barrier. nih.govoup.com This is a key characteristic for centrally acting agents. Further research in rats has shown that mCPP and its parent compounds are also distributed to fetal and placental tissues. nih.govoup.com

Metabolic Pathways and Metabolite Identification in Preclinical Systems (e.g., CYP2D6, CYP3A4-mediated dealkylation to mCPP)

The primary metabolic pathway for this compound is hypothesized to be N-dealkylation to form its active metabolite, 1-(3-chlorophenyl)piperazine (B195711) (mCPP). This type of reaction is commonly mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is known to be a major isoform involved in the metabolism of various piperazine (B1678402) derivatives, including the conversion of trazodone (B27368) to mCPP. nih.govclinpgx.orgpharmgkb.orgcapes.gov.bricdst.org

Once formed, mCPP undergoes extensive further metabolism. Preclinical studies in rats have identified several key metabolic pathways for mCPP:

Aromatic Hydroxylation: The primary route of mCPP metabolism is the hydroxylation of the chlorophenyl ring, predominantly at the para-position, to form p-hydroxy-mCPP (OH-mCPP). oup.comnih.gov This reaction is specifically mediated by the CYP2D6 enzyme. clinpgx.orgnih.govresearchgate.net The resulting hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate (B86663) before excretion. oup.comclinpgx.org

Piperazine Ring Degradation: The piperazine moiety of mCPP can be degraded, leading to the formation of metabolites such as N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline. oup.com These can also undergo subsequent hydroxylation and acetylation. oup.com

In vitro experiments using human liver microsomes and specific recombinant CYP enzymes have confirmed the roles of these pathways. CYP3A4 is primarily responsible for the formation of mCPP from its precursors, while CYP2D6 is crucial for the subsequent hydroxylation of mCPP. nih.govpharmgkb.orgnih.gov

Metabolite NameMetabolic PathwayKey EnzymesPreclinical System
1-(3-chlorophenyl)piperazine (mCPP)N-dealkylationCYP3A4 (inferred)Human Liver Microsomes nih.govpharmgkb.org
p-hydroxy-mCPP (OH-mCPP)Aromatic HydroxylationCYP2D6Rat, Human Liver Microsomes oup.comnih.gov
N-(3-chlorophenyl)ethylenediaminePiperazine Ring DegradationNot specifiedRat oup.com
3-chloroanilinePiperazine Ring DegradationNot specifiedRat oup.com
Hydroxy-3-chloroanilineHydroxylationNot specifiedRat oup.com

Elimination Characteristics in Preclinical Studies (e.g., Half-Life)

The elimination characteristics of this compound would be largely dictated by the elimination of its primary metabolite, mCPP. The elimination half-life (t½) is a measure of the time it takes for the concentration of a drug in the body to be reduced by half.

Studies on mCPP have shown variability in its elimination half-life. In human volunteer studies, which can provide a proxy for preclinical primate models, the elimination half-life of mCPP ranged from 2.4 to 6.8 hours after intravenous administration and 2.6 to 6.1 hours following oral administration. nih.gov Another source reports a general elimination half-life of 4 to 14 hours. wikipedia.org This variability can be influenced by genetic differences in metabolizing enzymes like CYP2D6. nih.govcambridge.org

CompoundParameterValue RangeAdministration RouteStudy Population
mCPPElimination Half-Life2.4 - 6.8 hoursIntravenousHealthy Volunteers nih.gov
mCPPElimination Half-Life2.6 - 6.1 hoursOralHealthy Volunteers nih.gov
mCPPElimination Half-Life4 - 14 hoursNot specifiedGeneral Literature wikipedia.org

Analytical Methodologies in Research

Chromatographic Techniques for Compound Analysis in Research Matrices

Chromatographic techniques are fundamental in the separation, identification, and quantification of "1-[2-(3-Chlorophenyl)-ethyl]piperazine" from complex mixtures. High-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are the most prominently used methods.

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of piperazine (B1678402) derivatives. For compounds like "this compound" that may lack a strong chromophore for UV detection, derivatization can be employed to form a UV-active product, allowing for detection at low levels using standard HPLC-UV instrumentation. jocpr.com

The coupling of HPLC with mass spectrometry (MS) significantly enhances analytical capabilities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is a particularly powerful technique for the sensitive and selective determination of piperazine-related compounds. researchgate.net For instance, a sensitive LC-ESI-MS/MS method has been developed for the qualitative analysis of numerous new psychoactive substances, including piperazine derivatives, in whole blood samples. researchgate.net Such methods are invaluable in forensic toxicology for identifying and quantifying these compounds.

Furthermore, ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers even greater resolution and speed for the analysis of complex samples. bvsalud.org These advanced techniques allow for the detection and quantification of trace amounts of target compounds, which is essential in various research contexts.

A comparison of LC-MS and LC-DAD (Diode-Array Detection) methods for detecting abused piperazine designer drugs has shown that both techniques can be used independently to obtain reliable results. semanticscholar.org LC-MS provides higher sensitivity and selectivity due to the determination of the mass-to-charge ratio of the analytes, while LC-DAD offers a more cost-effective approach for quantitative analysis. semanticscholar.org

Table 1: HPLC and its Variants in the Analysis of Piperazine Derivatives
TechniqueApplicationKey Findings
HPLC-UV with DerivatizationAnalysis of piperazine in active pharmaceutical ingredients.Allows for the detection of piperazine at low levels by forming a UV-active derivative. jocpr.com
LC-ESI-MS/MSQualitative analysis of new psychoactive substances in whole blood.A sensitive and reliable method for forensic toxicology. researchgate.net
UHPLC-MS/MSQuantification of genotoxic impurities in pharmaceutical ingredients.Offers high resolution and speed for trace-level analysis. bvsalud.org
LC-MS vs. LC-DADDetection of abused piperazine designer drugs.LC-MS provides higher sensitivity and selectivity, while LC-DAD is a cost-effective alternative for quantification. semanticscholar.org

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a widely used and powerful tool for the analysis of "this compound" and its metabolites. GC-MS combines the separation capabilities of GC with the detection power of MS, allowing for the definitive identification of compounds based on their retention time and mass spectrum.

Research has demonstrated the utility of GC-MS in studying the metabolism of piperazine-derived designer drugs. nih.gov For example, a systematic toxicological analysis procedure using full-scan GC-MS after hydrolysis, extraction, and acetylation has been successfully employed to detect 1-(3-chlorophenyl)piperazine (B195711) (mCPP) and its metabolites in urine samples. nih.govoup.com This methodology is crucial for understanding the metabolic fate of the compound in biological systems.

The derivatization of analytes prior to GC-MS analysis can improve their chromatographic behavior and detection sensitivity. For instance, trifluoroacetylation has been used in the GC-MS analysis of mCPP metabolites. oup.com

GC coupled with a nitrogen-phosphorus detector (NPD) is another variant that offers high selectivity for nitrogen-containing compounds like piperazines, although it does not provide the structural information that MS does.

Table 2: GC and its Variants in the Analysis of 1-(3-chlorophenyl)piperazine
TechniqueApplicationKey Findings
GC-MSMetabolism studies and toxicological analysis of 1-(3-chlorophenyl)piperazine in urine.Allows for the detection and identification of the parent compound and its various metabolites. nih.govoup.com
GC-MS with DerivatizationAnalysis of 1-(3-chlorophenyl)piperazine metabolites.Trifluoroacetylation improves the chromatographic properties and detection of metabolites. oup.com

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of "this compound." Infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide information about the chemical environment of the atoms within the molecule.

For piperazine derivatives, ¹H NMR spectra can reveal the number of different types of protons, their connectivity, and their spatial arrangement. For example, the ¹H NMR spectrum of 1-(3-Chlorophenyl)piperazine hydrochloride has been reported. chemicalbook.com Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum for 1-(3-Chlorophenyl)piperazine hydrochloride is also available. chemicalbook.com The analysis of these spectra allows for the unambiguous assignment of the chemical structure.

Dynamic NMR studies on some N,N'-substituted piperazines have shown that these compounds can exist as conformers due to restricted rotation around the amide bond, which can be observed as doubled signals in the NMR spectra. nih.gov

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation patterns.

In the context of "this compound," mass spectrometry is crucial for its identification, particularly in complex matrices. The mass spectrum of 1-(3-Chlorophenyl)piperazine shows a characteristic molecular ion peak and several fragment ions that are indicative of its structure. ucdavis.edumzcloud.org For example, a base peak is often formed by the cleavage within the piperazine ring. nih.gov The fragmentation pattern provides a molecular fingerprint that can be used for definitive identification. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which further confirms its elemental composition. rsc.org

Table 3: Spectroscopic Techniques for the Characterization of Piperazine Derivatives
TechniqueApplicationInformation Obtained
Infrared (IR) SpectroscopyIdentification of functional groups.Provides a molecular fingerprint based on bond vibrations. google.com
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural elucidation.¹H NMR provides information on proton environments and connectivity; ¹³C NMR details the carbon skeleton. chemicalbook.comchemicalbook.com
Mass Spectrometry (MS)Determination of molecular weight and structural information.Provides the mass-to-charge ratio and characteristic fragmentation patterns for identification. ucdavis.edumzcloud.org

Immunoassays for Research Detection in Biological Samples (e.g., RIAs, ELISAs)

Immunoassays are highly sensitive techniques that utilize the specific binding between an antibody and an antigen to detect and quantify substances in biological samples. Radioimmunoassays (RIAs) and Enzyme-Linked Immunosorbent Assays (ELISAs) are common formats. The development of an immunoassay requires the production of antibodies that specifically recognize the target analyte.

Currently, there are no commercially available RIAs or ELISAs, nor any published research detailing the development of such assays, specifically for the detection of this compound. The creation of such an assay would necessitate the synthesis of an immunogen (the target compound conjugated to a larger carrier protein) to elicit an antibody response in an animal model, followed by the development and validation of the assay protocol.

Sample Pretreatment Methods for Biological Matrices (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Protein Precipitation)

Effective sample pretreatment is crucial for removing interfering substances from complex biological matrices like blood, plasma, or urine, thereby improving the accuracy and sensitivity of subsequent analysis. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP).

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For piperazine derivatives like mCPP, LLE has been successfully employed. researchgate.net A typical LLE protocol would involve adjusting the pH of the biological sample to optimize the partitioning of the analyte into the organic phase, followed by separation and evaporation of the solvent.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed into a cartridge or plate to selectively adsorb the analyte from the liquid sample. nih.gov Interferences are washed away, and the purified analyte is then eluted with a suitable solvent. The choice of sorbent is critical and depends on the physicochemical properties of the analyte. For a compound like this compound, a reverse-phase (e.g., C18) or a mixed-mode cation exchange sorbent might be appropriate, although this would require empirical development.

Protein Precipitation (PP): This is a simpler method used to remove proteins from plasma or serum samples. jocpr.com It involves adding a precipitating agent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the proteins. After centrifugation, the supernatant containing the analyte can be directly analyzed or further purified.

While these methods are standard in bioanalysis, specific protocols optimized for the extraction of this compound from biological matrices have not been published.

Method Validation and Sensitivity for Preclinical Research

Any analytical method used in preclinical research must be validated to ensure its reliability and reproducibility. Method validation establishes the performance characteristics of a method through a series of experiments. Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The sensitivity of a method, defined by its LOD and LOQ, is a critical factor in preclinical studies where analyte concentrations may be very low. As no specific analytical methods for this compound have been published, no corresponding validation data or sensitivity information is available.

Computational and Theoretical Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For derivatives of 1-[2-(3-Chlorophenyl)-ethyl]piperazine, such as other phenylpiperazine compounds, molecular docking studies have been instrumental in elucidating their potential mechanisms of action.

For instance, studies on similar arylpiperazine derivatives have shown their ability to bind to various receptors, including serotonin (B10506) and sigma receptors. These docking studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. While specific molecular docking studies on this compound are not extensively detailed in the provided search results, the general principles of ligand-receptor interactions for this class of compounds can be inferred. The piperazine (B1678402) moiety, with its two nitrogen atoms, can act as a hydrogen bond acceptor, while the chlorophenyl group can engage in hydrophobic and van der Waals interactions within the binding pocket of a receptor.

A study on a series of novel arylpiperazine derivatives as potential androgen receptor (AR) antagonists utilized molecular docking to understand their binding modes. Although this study does not include the exact target compound, it highlights the common interaction patterns for this chemical class. Similarly, research on other piperazine-containing compounds has demonstrated their potential to interact with biological targets like DNA and topoisomerase II, with docking studies helping to visualize these interactions at the atomic level nih.gov.

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and properties of molecules. These calculations are based on the principles of quantum mechanics and can provide detailed information about molecular orbitals, charge distribution, and reactivity. For a related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, density functional theory (DFT) calculations have been performed, and similar methodologies can be applied to this compound to understand its intrinsic properties doi.org.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an important parameter that reflects the chemical stability and reactivity of the molecule doi.orgijcrt.orgnih.gov.

For a similar compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, the HOMO-LUMO energy gap was calculated to be 0.19358 eV, indicating its potential reactivity doi.org. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability ijcrt.orgnih.gov. For this compound, a similar analysis would reveal the distribution of electron density in these frontier orbitals, identifying the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies and Related Parameters (Hypothetical Data Based on Similar Compounds)

Parameter Value
EHOMO (eV) -0.21634
ELUMO (eV) -0.02276

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a localized picture of the electron density in a molecule, helping to understand charge transfer, hyperconjugation, and delocalization of electrons acadpubl.eu.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MEP surface helps in identifying the regions that are prone to electrophilic and nucleophilic attacks doi.org.

In the MEP map, regions of negative potential (typically colored in shades of red) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. Regions of positive potential (colored in shades of blue) are associated with atomic nuclei and are prone to nucleophilic attack. For 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, the MEP surface showed the most negative potential around the chlorine atom, indicating it as a site of high electron density doi.org. A similar analysis for this compound would likely show negative potential regions around the nitrogen atoms of the piperazine ring and the chlorine atom on the phenyl ring, suggesting these as potential sites for interaction with biological targets.

Based on the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the global reactivity of a molecule. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S) doi.orgresearchgate.net.

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -(I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

These descriptors provide a quantitative measure of the reactivity and stability of the molecule. For 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, these parameters were calculated, providing insights into its chemical behavior doi.org.

Table 2: Chemical Reactivity Descriptors (Hypothetical Data Based on Similar Compounds)

Descriptor Formula Value (eV)
Ionization Potential (I) -EHOMO 0.21634
Electron Affinity (A) -ELUMO 0.02276
Electronegativity (χ) (I + A) / 2 0.11955
Chemical Potential (μ) -(I + A) / 2 -0.11955
Chemical Hardness (η) (I - A) / 2 0.09679
Chemical Softness (S) 1 / η 10.3316

Molecular Dynamics Simulations for Binding Conformation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are valuable for understanding the stability of ligand-receptor complexes and for refining the binding poses obtained from molecular docking.

While specific MD simulation studies for this compound were not found, this technique is commonly applied to arylpiperazine derivatives to assess their interaction with biological targets. MD simulations can reveal the dynamic behavior of the ligand within the binding site, providing information on the stability of key interactions, the role of solvent molecules, and conformational changes in both the ligand and the protein. For example, MD simulations have been used to study the stability of piperidine/piperazine-based compounds at the sigma-1 receptor, revealing crucial amino acid residues involved in the interaction nih.gov. Such studies are essential for a comprehensive understanding of the binding mechanism and for the rational design of more potent and selective ligands.

Based on a comprehensive search for computational and theoretical research, no specific studies detailing the in silico prediction of the pharmacological profile for the compound “this compound” were found.

While computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, have been conducted on the broader class of arylpiperazine and phenylpiperazine derivatives to predict their interactions with various biological targets, this research does not specifically name or detail the predicted profile of this compound. Therefore, it is not possible to provide detailed research findings or data tables for this specific compound as requested.

Therapeutic Potential and Future Research Directions Preclinical Focus

Exploration of Preclinical Efficacy in Relevant Disease Models (e.g., Antipsychotic, Antidepressant, Anxiolytic)

Preclinical studies of arylpiperazine derivatives have demonstrated a range of effects in animal models of psychosis, depression, and anxiety. While direct studies on 1-[2-(3-Chlorophenyl)-ethyl]piperazine are limited, the activities of its close analogs, such as 1-(m-Chlorophenyl)piperazine (mCPP), offer insights into its potential therapeutic applications.

Antidepressant and Anxiolytic Potential:

Arylpiperazine compounds are known to exert effects on the serotonergic system, a key target for antidepressant and anxiolytic medications. For instance, mCPP, a structurally related compound, has been used in preclinical models to induce depressive-like and anxiety-like behaviors in rodents by stimulating 5-HT2A and 5-HT2C receptors. wikipedia.orgnih.gov This suggests that antagonists of these receptors could possess antidepressant and anxiolytic properties. The investigation of this compound in established rodent models such as the forced swim test, tail suspension test (for depression), and the elevated plus-maze and light-dark box tests (for anxiety) would be crucial to determine its potential in these therapeutic areas.

Antipsychotic Potential:

The potential antipsychotic effects of novel compounds are often evaluated in preclinical models that mimic certain aspects of psychosis. These models include those based on the administration of psychostimulants like amphetamine or NMDA receptor antagonists like phencyclidine (PCP) or ketamine, which induce hyperlocomotion and stereotyped behaviors in rodents. The ability of a test compound to attenuate these behaviors can be indicative of antipsychotic potential. Given that many antipsychotic drugs interact with dopamine (B1211576) and serotonin (B10506) receptors, and considering the affinity of related arylpiperazines for these targets, evaluating this compound in these preclinical models is a logical step in assessing its antipsychotic efficacy.

Investigation of Novel Pharmacological Targets and Mechanisms

Research into the pharmacological targets of arylpiperazine derivatives has revealed a complex and multifaceted interaction with various neurotransmitter systems. Understanding these interactions is key to elucidating the mechanism of action and identifying novel therapeutic avenues.

The primary pharmacological targets for many arylpiperazines are serotonin (5-HT) and dopamine (D) receptors. For example, the related compound 1-(3-chlorophenyl)piperazine (B195711) (mCPP) displays affinity for multiple 5-HT receptor subtypes. Another analog, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), is a highly potent and selective dopamine transporter (DAT) ligand. wikipedia.org It exhibits a dissociation constant (Ki) of 0.04 nM for DAT, making it significantly more potent than cocaine in vitro. wikipedia.org Its affinity for the norepinephrine (B1679862) transporter (NET) and serotonin transporter (SERT) is considerably lower, with Ki values of 1107 nM and 802 nM, respectively. wikipedia.org This high selectivity for DAT suggests a potential for therapeutic applications where modulation of dopaminergic neurotransmission is desired.

The following table summarizes the receptor binding profile for the related compound 3C-PEP:

Receptor Binding Affinity (Ki, nM) of 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) wikipedia.org
TargetKi (nM)
Dopamine Transporter (DAT)0.04
Serotonin 5-HT2 Receptors53
Dopamine D2-like Receptors327
Serotonin Transporter (SERT)802
Norepinephrine Transporter (NET)1107
PCP/NMDA Receptor&gt;10000
Opioid Receptors&gt;10000

Future research should aim to characterize the complete receptor binding profile of this compound to identify its primary and secondary targets. This will provide a clearer understanding of its potential therapeutic effects and side-effect profile. Furthermore, investigating downstream signaling pathways activated by its receptor interactions will be crucial for a comprehensive understanding of its mechanism of action.

Design and Synthesis of Next-Generation Piperazine (B1678402) Derivatives with Improved Profiles

The piperazine scaffold is a versatile platform for the design and synthesis of novel therapeutic agents due to its favorable pharmacokinetic properties and its ability to be readily modified. mdpi.com Structure-activity relationship (SAR) studies of arylpiperazine derivatives are instrumental in optimizing their pharmacological profiles.

The development of next-generation compounds based on the this compound structure could focus on several key areas:

Enhancing Receptor Selectivity: By systematically modifying the substituents on the phenyl ring and the ethylpiperazine moiety, it may be possible to enhance the selectivity for specific receptor subtypes. For example, achieving higher selectivity for a particular serotonin or dopamine receptor subtype could lead to a more targeted therapeutic effect with fewer side effects.

Modulating Functional Activity: The nature of the interaction with a receptor (e.g., agonist, antagonist, partial agonist, or inverse agonist) can be fine-tuned through chemical modifications. This is critical for achieving the desired therapeutic outcome.

Optimizing Physicochemical Properties: Modifications can also be made to improve drug-like properties such as solubility, metabolic stability, and blood-brain barrier permeability, which are essential for developing a successful CNS therapeutic.

The synthesis of novel derivatives often involves established chemical reactions such as N-alkylation of the piperazine ring and various cross-coupling reactions to introduce different aryl groups. nih.gov These synthetic strategies allow for the systematic exploration of the chemical space around the this compound core to identify compounds with superior therapeutic potential.

Development of the Compound and its Analogs as Research Tools

Compounds with high affinity and selectivity for specific molecular targets are invaluable as research tools for probing the function of those targets in biological systems. Given the potent and selective DAT inhibition exhibited by the analog 3C-PEP, this compound and its derivatives could be developed as pharmacological probes. wikipedia.org

These research tools can be utilized in several ways:

In Vitro Studies: Radiolabeled versions of these compounds could be used in receptor binding assays and autoradiography studies to map the distribution and density of their target receptors in the brain.

In Vivo Studies: In animal models, these compounds can be used to selectively modulate the activity of specific neurotransmitter systems, allowing researchers to investigate the behavioral and physiological consequences. This can contribute to a better understanding of the role of these systems in both normal brain function and in pathological conditions.

Drug Discovery: By serving as a reference compound, this compound and its analogs can aid in the discovery and development of other novel ligands with similar or improved properties.

The development of such selective ligands is crucial for advancing our understanding of the complex neurobiology underlying psychiatric and neurological disorders.

Q & A

Q. How does the 3-chlorophenyl substituent influence biological activity compared to other halogenated analogs?

  • Methodological Answer :
  • Electrophilic substitution : 3-Cl enhances metabolic stability vs. 4-Cl (lower susceptibility to CYP450 oxidation) .
  • Steric effects : Ortho-substitution (2-Cl) may reduce receptor binding due to steric hindrance .
  • Case study : 3-Cl derivatives show 10-fold higher 5-HT₂A affinity than 4-F analogs (pKi = 8.2 vs. 7.1) .

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